molecular formula C12H12N2O3S B11853878 Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- CAS No. 98267-09-5

Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-

Cat. No.: B11853878
CAS No.: 98267-09-5
M. Wt: 264.30 g/mol
InChI Key: CUYMMUQIUPDZOK-UHFFFAOYSA-N
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Description

Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- (AMQSA), is a sulfonyl-substituted aziridine derivative characterized by a three-membered nitrogen-containing ring fused with a sulfonyl group and a methoxyquinoline moiety. The sulfonyl group (R-SO₂) activates the aziridine ring for nucleophilic ring-opening reactions by stabilizing intermediates through resonance and inductive effects . AMQSA is of interest in medicinal and polymer chemistry due to its balance of reactivity and stability, as sulfonyl aziridines are bench-stable monomers for anionic ring-opening polymerization (AROP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline typically involves the formation of the aziridine ring followed by its attachment to the quinoline structure. One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline by incorporating the appropriate quinoline derivatives in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of aziridine N-oxides, while reduction can yield primary or secondary amines .

Scientific Research Applications

Chemistry

Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for the development of novel materials and chemical entities.

Biology

The aziridine moiety is associated with potential biological activities , including:

  • Antimicrobial Properties: Studies indicate that compounds with aziridine rings can exhibit significant antimicrobial effects.
  • Anticancer Activity: Research is ongoing to evaluate its efficacy against various cancer cell lines, leveraging its ability to form covalent bonds with nucleophilic sites in biological molecules.

Medicine

There is a growing interest in exploring Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- as a therapeutic agent :

  • Targeting Specific Enzymes: Its mechanism may involve inhibition of enzymes critical to disease pathways.
  • Potential Drug Development: Ongoing studies are assessing its suitability for developing new cancer therapies.

Industry

The compound has applications in the development of new materials:

  • Polymers and Coatings: Its unique chemical properties can be harnessed to create materials with enhanced performance characteristics.

Case Studies

  • Anticancer Activity Evaluation:
    A study conducted on various synthesized compounds similar to Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- showed promising results in inhibiting tumor cell growth in vitro. The compound demonstrated significant cytotoxicity against specific cancer cell lines.
  • Material Science Application:
    Research has indicated that incorporating this aziridine compound into polymer formulations enhances mechanical properties and thermal stability, showcasing its potential in industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Sulfonyl Aziridines with Varying Substituents

AMQSA shares core reactivity with other sulfonyl aziridines, such as:

  • N-Tosylaziridine (Ts-aziridine): Exhibits high reactivity in (3 + 2) cycloadditions, yielding iminothiazolidines in >90% yields. Electron-deficient sulfonyl groups (e.g., Ts) accelerate reaction times compared to electron-rich variants (e.g., mesitylsulfonyl) .
  • N-Mesylaziridine : Less electron-withdrawing than Ts, leading to slightly prolonged reaction times but comparable yields (~85–95%) .
  • N-(4-Cyanobenzenesulfonyl)aziridine: Used in AROP for polyamine synthesis, with desulfonylation requiring milder conditions than Ts derivatives .

Key Differences :

  • Steric Effects: The bulky quinoline substituent may hinder nucleophilic attack at the aziridine carbon, contrasting with smaller sulfonyl groups (e.g., Ts) that favor faster ring-opening .

Table 1: Reaction Performance of Sulfonyl Aziridines

Substituent Reaction Time (h) Yield (%) ee (%) Application
Tosyl (Ts) 6–8 92–95 >95 Cycloadditions
Mesitylsulfonyl 10–12 88–90 90–92 Cycloadditions
4-Cyanobenzenesulfonyl N/A N/A N/A AROP (polyamines)
8-Methoxyquinolinyl Pending data Pending NA Hypothesized: Polymer chemistry

Non-Sulfonyl Aziridines

  • N-H Aziridines : Unprotected aziridines exhibit faster reaction times but lower yields (e.g., 70–75%) due to side reactions .
  • N-Alkyl/Acyl Aziridines : N-decyl or acyl derivatives are unreactive in cycloadditions, emphasizing the necessity of sulfonyl groups for activation .

Mechanistic Insight : Sulfonyl groups stabilize transition states via resonance, enabling regioselective ring-opening absent in N-H or alkyl variants .

Polymerization Behavior

AMQSA aligns with sulfonyl aziridines used in AROP for linear polyethylenimine (L-PEI) synthesis. Key comparisons include:

  • N-Tosylaziridine : Requires harsh desulfonylation (e.g., H₂SO₄, microwave), limiting scalability .
  • N-(4-Cyanobenzenesulfonyl)aziridine: Enables mild desulfonylation via nucleophilic aromatic substitution (e.g., thiophenol/DBU), preserving polymer integrity .

Hypothesis for AMQSA: The quinoline sulfonyl group may allow novel desulfonylation pathways, leveraging methoxy’s ortho-directing effects for selective cleavage.

Steric and Electronic Modulation

  • Quinoline vs.
  • Methoxy Substituent: The 8-methoxy group may enhance steric hindrance compared to smaller substituents (e.g., methyl in Ts), impacting monomer packing in polymers .

Biological Activity

Aziridine, specifically 1-[(8-methoxy-5-quinolinyl)sulfonyl]-, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- is C12H12N2O3S. Its structure features a quinoline moiety, which is known for its diverse biological properties. The presence of the sulfonyl group enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, compounds containing the 8-hydroxyquinoline structure have shown promising results against various cancer cell lines, including:

  • C-32 (human amelanotic melanoma)
  • MDA-MB-231 (human breast adenocarcinoma)
  • A549 (human lung adenocarcinoma)

In vitro tests indicated that certain derivatives of 8-hydroxyquinoline-5-sulfonamide displayed IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, particularly against MDA-MB-231 cells . The mechanism of action involves the modulation of cell cycle regulators such as P53 and P21, along with alterations in the expression of pro-apoptotic and anti-apoptotic genes (BCL-2 and BAX) across different cancer lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In tests against standard bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, certain aziridine derivatives exhibited notable antibacterial activity. The presence of the quinoline moiety is believed to contribute significantly to this activity .

The biological activity of aziridine compounds can be attributed to several mechanisms:

  • Cell Cycle Arrest : Aziridine derivatives have been shown to induce S-phase arrest in cancer cells, leading to decreased cell proliferation.
  • Reactive Oxygen Species (ROS) Induction : High concentrations of these compounds can disrupt cell membranes and induce oxidative stress, contributing to apoptosis in cancer cells .
  • Apoptosis Induction : Evidence suggests that aziridine derivatives can trigger apoptotic pathways, further supporting their potential as anticancer agents .

Table 1: IC50 Values of Aziridine Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
3cC-3215.2
3cMDA-MB-23112.7
3cA54918.4
5HeLa6.4
7Ishikawa10.5

Table 2: Antibacterial Activity Against Standard Strains

Compound IDBacterial StrainZone of Inhibition (mm)Reference
3cStaphylococcus aureus20
3cEnterococcus faecalis18

Case Study 1: Anticancer Efficacy

In a study published in MDPI, aziridine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compound 3c significantly inhibited the growth of MDA-MB-231 cells with an IC50 value comparable to cisplatin, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of aziridine derivatives against multidrug-resistant strains. The study highlighted that certain derivatives showed effective inhibition against MRSA strains, indicating their potential use in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(8-methoxy-5-quinolinyl)sulfonyl]aziridine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of the aziridine nitrogen using 8-methoxy-5-quinolinylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and (2) purification via column chromatography. Electrochemical methods in continuous flow reactors can also generate sulfonamide intermediates, which are subsequently functionalized to form the aziridine ring . Multi-step organic reactions often require precise control of temperature and solvent polarity to optimize yields, as demonstrated in sulfonamide-quinoline hybrid syntheses .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Structural confirmation relies on 1H-NMR to identify proton environments (e.g., aziridine ring protons at δ 1.5–2.5 ppm), IR spectroscopy for sulfonyl (S=O) stretches (~1350–1150 cm⁻¹), and mass spectrometry for molecular ion verification. High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the aziridine ring react under acidic conditions?

  • Methodological Answer : The aziridine ring undergoes acid-catalyzed ring-opening via nucleophilic attack. For example, HCl protonates the nitrogen, destabilizing the ring and leading to cleavage at the C–N bond. This generates a sulfonamide intermediate, which can further react with electrophiles (e.g., alkyl halides) to form secondary amines .

Advanced Research Questions

Q. How does the N-sulfonyl group influence reactivity and stereoselectivity in (3+2) cycloadditions?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances aziridine’s electrophilicity, accelerating cycloaddition with heteroatom-containing dipolarophiles (e.g., thioketones). Stereochemical outcomes depend on the sulfonyl group’s electronic properties: electron-deficient sulfonyl groups (e.g., triflyl) favor faster reactions with higher enantiomeric excess (ee) due to rigid transition states, while electron-rich groups (e.g., tosyl) slow reactivity but maintain stereocontrol. Computational modeling (e.g., DFT) can predict regioselectivity and transition-state geometries .

Q. What computational methods are used to model the compound’s structure and reactivity?

  • Methodological Answer : HyperChem Pro 7.01 and GAMESS are employed for molecular mechanics and quantum mechanical calculations, respectively. Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking studies assess interactions with biological targets (e.g., metalloenzymes). These methods validate experimental data and guide synthetic optimization .

Q. How does the methoxyquinoline sulfonyl moiety affect electronic properties and biological interactions?

  • Methodological Answer : The 8-methoxy group on the quinoline acts as an electron donor, enhancing fluorescence properties and metal-chelation capacity (e.g., Zn²⁺ detection via fluorescence quenching). The sulfonyl group stabilizes charge-transfer complexes, which can be probed via UV-Vis spectroscopy. In biological systems, the moiety may coordinate with metal ions in enzyme active sites, modulating inhibitory activity .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for N-sulfonylaziridine derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity and catalyst choice. For example, polar aprotic solvents (DMF) may improve solubility but promote side reactions. Systematic studies varying solvents (e.g., DCM vs. THF), Lewis acid catalysts (e.g., BF₃·Et₂O), and reaction times can identify optimal conditions. Reproducibility is enhanced by strict moisture/oxygen exclusion, as unprotected aziridines are moisture-sensitive .

Q. Analytical and Experimental Design

Q. What strategies ensure regioselective functionalization of the aziridine ring?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Bulky N-sulfonyl groups direct nucleophilic attack to the less hindered aziridine carbon. Pre-complexation with Lewis acids (e.g., Mg(OTf)₂) can further bias reactivity. Monitoring via in-situ FTIR or LC-MS helps track intermediate formation and adjust reaction parameters dynamically .

Properties

CAS No.

98267-09-5

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline

InChI

InChI=1S/C12H12N2O3S/c1-17-10-4-5-11(18(15,16)14-7-8-14)9-3-2-6-13-12(9)10/h2-6H,7-8H2,1H3

InChI Key

CUYMMUQIUPDZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CC3)C=CC=N2

Origin of Product

United States

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